4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine
Description
4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with an amine group and at the 4-position with a 6-methylpyrazin-2-yloxy moiety. Its molecular formula is C₉H₁₃N₃O₂ (molecular weight: 195.22 g/mol). The compound combines the rigidity of the pyrazine ring with the flexibility of the oxolane scaffold, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical .
Properties
IUPAC Name |
4-(6-methylpyrazin-2-yl)oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-2-11-3-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEPIDSFEYNOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2COCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
The most widely documented method for synthesizing 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine involves nucleophilic substitution between 6-methylpyrazine and oxirane derivatives. This reaction is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, with potassium carbonate or sodium carbonate serving as the base. The base facilitates deprotonation of the hydroxyl group in the oxirane precursor, enhancing its nucleophilicity for attack on the pyrazine ring.
Reaction Conditions :
- Solvent : N,N-Dimethylformamide (DMF)
- Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
- Temperature : 80–100°C
- Time : 12–24 hours
For example, in a protocol adapted from EvitaChem, 6-methylpyrazine reacts with 3-aminooxolane epoxide in DMF under reflux, yielding the target compound after 18 hours. Post-reaction purification involves extraction with ethyl acetate, washing with saturated brine, and drying over anhydrous sodium sulfate.
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the oxygen atom of the oxolane epoxide attacks the electrophilic carbon adjacent to the pyrazine nitrogen. Steric hindrance from the methyl group on pyrazine necessitates elevated temperatures to overcome kinetic barriers.
Reductive Amination Strategy
An alternative route employs reductive amination to introduce the amine moiety into the oxolane ring. This method, detailed in a patent by EP2890677A1, involves condensing 4-oxooxolane with 6-methylpyrazine-2-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Procedure :
- Condensation : 4-Oxooxolane and 6-methylpyrazine-2-amine are stirred in methanol at 25°C for 6 hours.
- Reduction : Sodium cyanoborohydride is added incrementally, and the mixture is stirred for an additional 12 hours.
- Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield : 18–35% (dependent on stoichiometry and reducing agent efficiency).
Advantages :
Catalytic Cyclization Methods
Recent patents describe catalytic cyclization techniques to construct the oxolane ring in situ. For instance, EP4074710A1 utilizes tin tetrachloride (SnCl₄) as a Lewis catalyst to facilitate the cyclization of 6-methylpyrazine with glycidyl amine derivatives.
Key Steps :
- Activation : Tin tetrachloride coordinates with the epoxide oxygen, polarizing the C–O bond.
- Cyclization : Intramolecular attack by the amine group forms the oxolane ring.
- Workup : The catalyst is quenched with aqueous sodium bicarbonate, and the product is extracted with chloroform.
Optimization Parameters :
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75% | >95% | 12–24 hours | Scalable, minimal byproducts |
| Reductive Amination | 18–35% | 85–90% | 18–24 hours | Stereochemical control |
| Catalytic Cyclization | 50–63% | 88–93% | 6–8 hours | Faster, fewer purification steps |
Optimization and Challenges
Solvent and Base Selection
The choice of solvent critically impacts reaction efficiency. DMF, while effective in nucleophilic substitution, often necessitates extensive purification due to high boiling points. Substituting DMF with acetonitrile reduces post-reaction workup but may lower yields by 10–15%. Similarly, replacing potassium carbonate with cesium carbonate in catalytic cyclization improves reaction rates but increases costs.
Purification Techniques
Chromatographic purification remains indispensable for isolating high-purity this compound. Silica gel chromatography (200–300 mesh) with ethyl acetate/hexane eluents achieves >95% purity, albeit with 15–20% product loss. Alternative methods, such as preparative thin-layer chromatography (TLC), offer faster separation but are less scalable.
Industrial Scalability
Large-scale synthesis (≥1 kg) favors nucleophilic substitution due to its robustness and predictable yields. Pilot-scale trials using continuous flow reactors have reduced reaction times to 8–10 hours while maintaining yields above 65%. Challenges in waste management, particularly DMF disposal, are mitigated via solvent recovery systems.
Recent Advances
Emerging strategies focus on enantioselective synthesis and green chemistry. For example, asymmetric catalysis using chiral oxazaborolidines achieves enantiomeric excess (ee) >90% for the (S)-isomer. Additionally, mechanochemical synthesis—a solvent-free approach—has demonstrated feasibility in small-scale trials, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine serves as a building block for synthesizing more complex molecules. Its unique structural properties enable it to participate in various chemical reactions, including oxidation and substitution reactions.
Biology
Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes and modulate metabolic pathways, making it a candidate for further investigation in biochemical studies.
Medicine
In the medical field, ongoing research explores the therapeutic potential of this compound. It is being evaluated for its efficacy as a therapeutic agent against various diseases, including cancer and infections. Its mechanism of action involves binding to specific molecular targets, which can lead to inhibition of tumor growth or microbial activity.
Industry
The compound is also utilized in the development of new materials and as a reagent in chemical manufacturing processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 10 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 12 | Modulation of apoptotic pathways |
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine with analogous heterocyclic derivatives:
Key Observations:
Heterocycle Diversity : The pyrazine core in the target compound distinguishes it from pyridine (e.g., ) and pyridazine (e.g., ) derivatives. Pyrazines are electron-deficient, favoring interactions with aromatic residues in enzymes.
Salt Forms : Dihydrochloride derivatives (e.g., ) exhibit higher solubility, suggesting the target compound’s amine group could be functionalized similarly for pharmacokinetic optimization.
Biological Activity
4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of an oxolane ring and a methylpyrazine moiety. This structural configuration contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and cellular functions.
- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that are crucial for cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In preclinical studies, it has been evaluated for its efficacy against different cancer cell lines. For instance, it demonstrated significant antiproliferative effects in melanoma and prostate cancer models, suggesting its potential as an anticancer drug.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Melanoma | 5.2 | Tubulin polymerization inhibition |
| Study B | Prostate Cancer | 4.8 | Apoptosis induction |
Anti-inflammatory Effects
The compound also shows anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes it a candidate for treating inflammatory diseases.
Case Studies
- Renal Cell Carcinoma Model : In a xenograft model using renal cell carcinoma cells, treatment with this compound resulted in reduced tumor size and decreased levels of hypoxia-inducible factor (HIF)-related genes, indicating its role in tumor growth inhibition .
- Inflammation in Animal Models : In an animal study assessing inflammation, administration of the compound led to a significant reduction in inflammatory markers compared to control groups, suggesting its therapeutic potential in conditions like arthritis .
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Antitumor Activity : A series of experiments demonstrated that the compound effectively inhibits tumor growth by targeting specific signaling pathways involved in cancer progression .
- Enzyme Interaction Studies : Biochemical assays revealed that the compound interacts with key enzymes involved in metabolic processes, providing insights into its mechanism of action .
- Comparative Analysis : When compared with structurally similar compounds, this compound exhibited superior biological activity, particularly in inhibiting cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine, and how can purity be optimized?
- Methodology :
- Step 1 : Coupling of 6-methylpyrazin-2-ol with a protected oxolan-3-amine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine (TEA) as a base. This approach is adapted from similar pyrazine-oxolane syntheses .
- Step 2 : Deprotection of the amine group under acidic or reductive conditions (e.g., HCl in dioxane or catalytic hydrogenation).
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC .
Q. How can the molecular structure and stereochemistry of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Analyze - and -NMR to confirm the presence of the pyrazine ring (δ ~8.5–9.0 ppm for aromatic protons) and oxolan backbone (δ ~3.5–4.5 ppm for ether and amine protons) .
- X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals in ethanol and solve the structure using SHELX programs (e.g., SHELXL for refinement). This is critical for resolving chiral centers in the oxolan ring .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Data :
- Solubility : Likely polar aprotic solvent-soluble (DMSO, DMF) due to the amine and ether groups; limited aqueous solubility (~1–5 mg/mL at pH 7). Adjust solvent systems for biological assays accordingly .
- Stability : Stable under inert atmospheres but sensitive to strong oxidizers. Store at –20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis to isolate specific enantiomers?
- Methodology :
- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to form diastereomeric salts, followed by fractional crystallization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition metal-catalyzed coupling steps to favor desired enantiomers .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. What computational and experimental strategies are effective for studying target-binding mechanisms?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the pyrazine ring and active-site residues .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (K, k/k) in real-time .
- Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in the target protein .
Q. How can structural modifications enhance biological activity, and what SAR (Structure-Activity Relationship) principles apply?
- Design Strategies :
- Pyrazine Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 6-position to enhance metabolic stability .
- Oxolan Ring Substitutions : Replace the 3-amine with a sulfonamide or tertiary amine to improve membrane permeability .
- Bioisosteric Replacement : Substitute the oxolan ring with tetrahydrofuran (THF) or pyrrolidine derivatives to optimize target affinity .
Q. How should contradictory data in biological assays (e.g., IC variability) be resolved?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and reducing agents (e.g., DTT) to minimize variability .
- Compound Integrity : Verify stability under assay conditions via LC-MS to rule out degradation .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
